

The Biological Activity of Bisphenol Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	4,4'-(1,3-Dimethylbutylidene)diphenol
Cat. No.:	B1346820

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA) and its derivatives are a class of chemical compounds with widespread applications in the production of polycarbonate plastics and epoxy resins, leading to ubiquitous human exposure.^[1] Concerns over the endocrine-disrupting properties of BPA have spurred the development and use of numerous structural analogues. This technical guide provides an in-depth overview of the biological activities of various bisphenol derivatives, with a focus on their interactions with nuclear receptors and the signaling pathways they modulate. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Data Presentation: Quantitative Analysis of Biological Activity

The biological activity of bisphenol derivatives is most commonly assessed through their binding affinity to and functional modulation of various nuclear receptors. The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of the potency of different bisphenol analogues.

Table 1: Estrogen Receptor (ER) and Estrogen-Related Receptor (ERR) Binding Affinities

This table presents the half-maximal inhibitory concentration (IC_{50}) and dissociation constant (K_d) values for various bisphenol derivatives, indicating their binding affinity for estrogen receptor alpha (ER α), estrogen receptor beta (ER β), and estrogen-related receptor gamma (ERR γ). Lower values indicate higher binding affinity.

Compound	Receptor	IC ₅₀ (nM)	Kd (nM)	Reference(s)
Bisphenol A (BPA)	ER α	1030	-	[2]
ER β	900	-	[2]	
ERR γ	9.70	5.5	[2]	
Bisphenol AF (BPAF)	ER α	53.4	-	[2]
ER β	18.9	-	[2]	
ERR γ	358	-	[2]	
Bisphenol C (BPC)	ER α	2.81	-	[3]
ER β	2.99	-	[3]	
Bisphenol B (BPB)	ER α	-	-	[4]
ER β	-	-		
Bisphenol E (BPE)	ERR γ	123	-	
Bisphenol F (BPF)	ERR γ	131	-	
Bisphenol S (BPS)	-	-	-	
Tetrabromobisphenol A (TBBPA)	-	-	-	
Tetrachlorobisphenol A (TCBPA)	-	-	-	

Note: A hyphen (-) indicates that the data was not available in the cited sources.

Table 2: In Vitro Estrogenic and Anti-Estrogenic Activity

This table summarizes the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values from cell-based assays, such as cell proliferation (e.g., MCF-7) and reporter gene assays (e.g., ER-CALUX), which measure the functional consequences of receptor binding.

Compound	Assay	Endpoint	EC ₅₀ (nM)	IC ₅₀ (nM)	Reference(s)
Bisphenol A (BPA)	MCF-7 Proliferation	Agonist	360	-	[5]
ER α Reporter Gene	Agonist	317	-	[2][6]	
ER β Reporter Gene	Agonist	693	-	[2][6]	
Bisphenol AF (BPAF)	MCF-7 Proliferation	Agonist	30	-	[5]
ER α Reporter Gene	Agonist	-	-	[2]	
ER β Reporter Gene	Antagonist	-	18.9	[2]	
Bisphenol S (BPS)	MCF-7 Proliferation	Agonist	1330	-	[5]
Bisphenol F (BPF)	MCF-7 Proliferation	Agonist	550	-	[5]
Bisphenol Z (BPZ)	MCF-7 Proliferation	Agonist	110	-	[5]
Bisphenol B (BPB)	MCF-7 Proliferation	Agonist	240	-	[5]

Note: A hyphen (-) indicates that the data was not available in the cited sources.

Table 3: Androgenic and Thyroid Hormone Disrupting Potential

This table provides a summary of the available quantitative data on the interaction of bisphenol derivatives with the androgen receptor (AR) and their effects on the thyroid hormone system.

Compound	Target	Effect	IC ₅₀ / EC ₅₀ (nM)	Reference(s)
Bisphenol A (BPA)	Androgen Receptor	Antagonist	-	[7]
Thyroid Receptor β	Antagonist	884 (IC ₁₀)	[8]	
Bisphenol AF (BPAF)	Androgen Receptor	Antagonist	-	[7]
Bisphenol S (BPS)	Thyroid Receptor β	Antagonist	312 (IC ₁₀)	[8]
Tetrabromobisphenol S (TBBPS)	Thyroid Receptor β	Antagonist	-	[9]

Note: A hyphen (-) indicates that the data was not available in the cited sources. IC₁₀ represents the concentration causing 10% inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on established guidelines and published literature.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

- Recombinant human ER α or ER β

- [³H]-17 β -estradiol (radioligand)
- Test bisphenol derivatives
- Assay buffer (e.g., Tris-HCl with additives)
- Scintillation cocktail
- Multi-well plates (e.g., 96-well)
- Filtration apparatus
- Scintillation counter

Procedure:

- Prepare a series of dilutions of the test bisphenol derivative.
- In each well of the microplate, add a fixed concentration of the radioligand ([³H]-17 β -estradiol) and the recombinant estrogen receptor.
- Add the different concentrations of the test compound to the wells. Include control wells with only the radioligand and receptor (total binding) and wells with an excess of unlabeled 17 β -estradiol (non-specific binding).
- Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.
- Separate the bound from the free radioligand using a filtration apparatus.
- Wash the filters to remove any unbound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Measure the radioactivity in each vial using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC_{50} value.

MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the estrogenic or anti-estrogenic activity of a test compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
[10]

Materials:

- MCF-7 cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
- Hormone-depleted medium (e.g., phenol red-free DMEM with charcoal-stripped FBS)
- Test bisphenol derivatives
- 17β -estradiol (positive control)
- Cell proliferation detection reagent (e.g., MTT, WST-1)
- Multi-well cell culture plates (e.g., 96-well)
- Plate reader

Procedure:

- Culture MCF-7 cells in standard growth medium.
- Prior to the assay, switch the cells to hormone-depleted medium for a period of time (e.g., 48-72 hours) to reduce basal estrogenic stimulation.
- Seed the cells into 96-well plates at a predetermined density.
- After allowing the cells to attach, expose them to a range of concentrations of the test bisphenol derivative, a positive control (17β -estradiol), and a vehicle control (e.g., DMSO).

- Incubate the plates for a specific duration (e.g., 6 days).
- At the end of the incubation period, add the cell proliferation detection reagent to each well.
- Incubate for a further period to allow for color development.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the cell proliferation relative to the vehicle control and plot the results against the concentration of the test compound to determine the EC₅₀ value.

ER-CALUX (Estrogen Receptor-mediated Chemically Activated Luciferase gene eXpression) Reporter Gene Assay

Objective: To measure the ability of a test compound to activate the estrogen receptor, leading to the expression of a reporter gene (luciferase).

Materials:

- A human cell line stably transfected with an estrogen-responsive element (ERE) linked to a luciferase reporter gene (e.g., T47D-ER-CALUX).
- Cell culture medium and hormone-depleted medium.
- Test bisphenol derivatives.
- 17 β -estradiol (positive control).
- Luciferase assay reagent.
- Luminometer.

Procedure:

- Culture the ER-CALUX cells in standard growth medium.
- Switch to hormone-depleted medium before seeding.

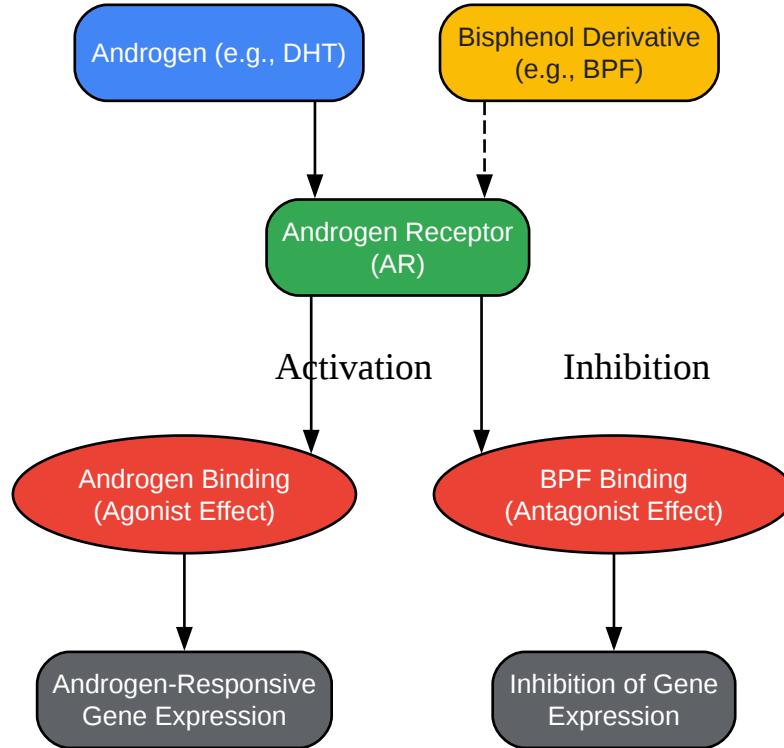
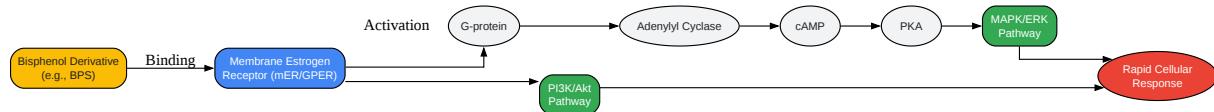
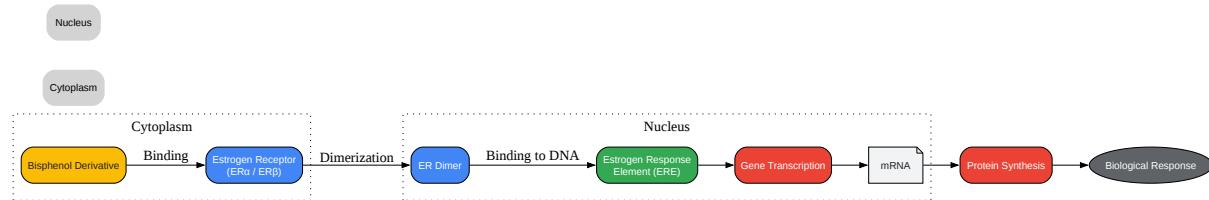
- Seed the cells into multi-well plates.
- Expose the cells to various concentrations of the test compound, a positive control, and a vehicle control.
- Incubate for a defined period (e.g., 24 hours).
- Lyse the cells and add the luciferase assay reagent.
- Measure the luminescence in each well using a luminometer.
- Normalize the luciferase activity to a measure of cell viability if necessary.
- Plot the fold induction of luciferase activity against the concentration of the test compound to determine the EC₅₀ value.

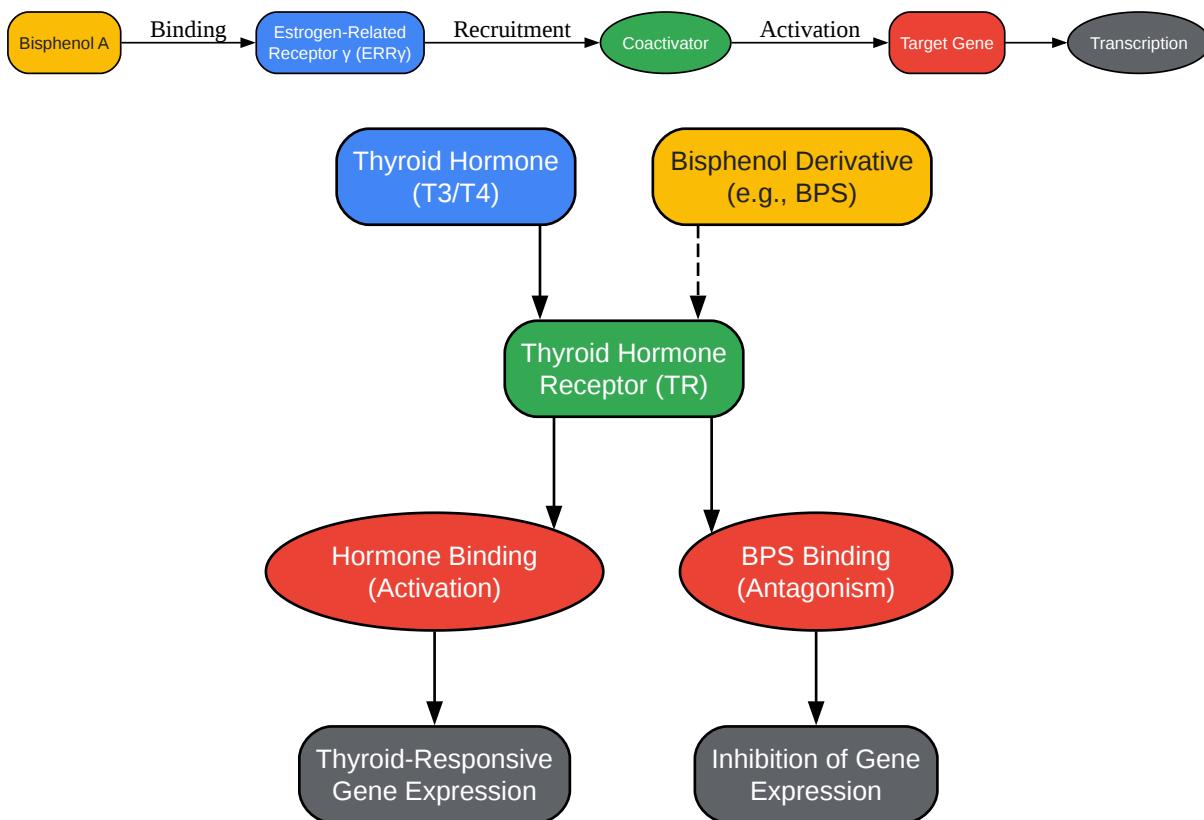
Signaling Pathways and Mechanisms of Action

Bisphenol derivatives exert their biological effects through a variety of signaling pathways, primarily by interacting with nuclear receptors. These interactions can lead to both genomic and non-genomic effects.

Genomic Estrogen Receptor Signaling

The classical mechanism of action for many bisphenols involves binding to nuclear estrogen receptors (ER α and ER β). Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to a physiological response. The agonistic or antagonistic nature of a bisphenol derivative depends on the specific conformational change it induces in the receptor and the subsequent recruitment of co-activator or co-repressor proteins.





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